molecular formula C10H10O4 B11759226 Methyl 2-formyl-4-methoxybenzoate

Methyl 2-formyl-4-methoxybenzoate

Cat. No.: B11759226
M. Wt: 194.18 g/mol
InChI Key: UVTHYUVVTFLHCD-UHFFFAOYSA-N
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Description

Methyl 2-formyl-4-methoxybenzoate is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid, featuring a formyl group at the second position and a methoxy group at the fourth position on the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-formyl-4-methoxybenzoate can be synthesized through several methods. One common approach involves the formylation of methyl 4-methoxybenzoate using a Vilsmeier-Haack reaction, which employs dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . Another method includes the Duff reaction, where hexamethylenetetramine and methanesulfonic acid are used to introduce the formyl group onto the aromatic ring .

Industrial Production Methods

In an industrial setting, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Methyl 2-carboxy-4-methoxybenzoate.

    Reduction: Methyl 2-hydroxymethyl-4-methoxybenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 2-formyl-4-methoxybenzoate involves its interaction with various molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The methoxy group can influence the electronic properties of the benzene ring, affecting the reactivity of the compound .

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

methyl 2-formyl-4-methoxybenzoate

InChI

InChI=1S/C10H10O4/c1-13-8-3-4-9(10(12)14-2)7(5-8)6-11/h3-6H,1-2H3

InChI Key

UVTHYUVVTFLHCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)C=O

Origin of Product

United States

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